molecular formula C17H18ClN3O4S B565897 Rivaroxaban M6 CAS No. 936232-22-3

Rivaroxaban M6

Katalognummer B565897
CAS-Nummer: 936232-22-3
Molekulargewicht: 395.858
InChI-Schlüssel: SHYGJDDTGJVQSP-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rivaroxaban is an oral anticoagulant that is the first available orally active direct inhibitor of factor Xa . It is used to treat and prevent deep venous thrombosis (DVT), a condition in which harmful blood clots form in the blood vessels of the legs .


Synthesis Analysis

Two new Rivaroxaban crystalline forms have been reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid . An efficient synthesis of rivaroxaban has been accomplished, which delivers a short synthetic sequence containing five successive reactions from 4-morpholinoaniline (3) and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (4) with an overall yield of 44% .


Molecular Structure Analysis

Rivaroxaban is a small-molecule oxazolidinone derivative . The molecular formula of Rivaroxaban is C19H18ClN3O5S and the molecular weight is 435.88 .


Chemical Reactions Analysis

Rivaroxaban is a novel oral anticoagulant (NOAC) drug. It has several FDA-approved and off-label clinical uses . The major analytical methodology for the determination of Rivaroxaban is reverse-phase HPLC coupled with UV detection and LC-MS/MS .


Physical And Chemical Properties Analysis

Two new Rivaroxaban crystalline forms are reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid .

Wissenschaftliche Forschungsanwendungen

Laboratory Assessment and Coagulation Monitoring

Rivaroxaban's predictable pharmacokinetics and pharmacodynamics facilitate fixed-dose regimens without the need for routine coagulation monitoring. However, in situations where assessment of rivaroxaban exposure is necessary, anti-Factor Xa chromogenic assays can be utilized, albeit with a consideration of the timing of blood sampling post-intake and the understanding that plasma levels do not directly indicate the intensity of anticoagulant activity (Samama et al., 2013).

Analytical Methods for Rivaroxaban

Research into the analytical methodologies for quantifying rivaroxaban concentration in various mediums highlights reverse-phase HPLC coupled with UV detection and LC-MS/MS as a predominant technique. This is particularly beneficial for plasma samples, with the literature providing a base for researchers to apply or modify methodologies for further studies (Reçber et al., 2020).

Pharmacologic Properties and Drug Interactions

The absorption of rivaroxaban is rapid, reaching maximum plasma concentration within 2-4 hours post-administration. Its high oral bioavailability (80-100%) and moderate pharmacokinetic variability make it an attractive subject for research into antithrombotic therapies. Studies suggest dosing regimens derived from pharmacologic data to balance efficacy and bleeding risk, highlighting the need for dose adjustments in patients with renal impairments (Kvasnička et al., 2017).

Rivaroxaban's Role in Venous Thromboembolism (VTE) Prevention

In orthopedic settings, rivaroxaban has demonstrated superior efficacy in preventing VTE post hip and knee replacement surgery compared to traditional anticoagulants like enoxaparin. The drug's safety profile, absence of significant cardiovascular or hepatic effects, and no statistically significant increase in major bleeding make it a focal point for ongoing research in antithrombotic therapy (Kwong, 2011).

Clinical Development and Dose Regimens

The development of rivaroxaban for various indications, including VTE prevention after surgery, treatment and secondary prevention of VTE, and stroke prevention in atrial fibrillation, has been guided by an extensive clinical development program. This program, incorporating phase II trials and pharmacokinetic models, supports the selection of once-daily regimens for most approved clinical indications, emphasizing the tailored approach to dosing frequency across different applications (Kubitza et al., 2016).

Wirkmechanismus

Target of Action

Rivaroxaban M6 primarily targets Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is necessary for fibrin clot formation . By inhibiting Factor Xa, Rivaroxaban prevents thrombin generation and subsequent clot formation .

Mode of Action

Rivaroxaban M6 acts as a direct inhibitor of Factor Xa . It competitively inhibits both free and clot-bound Factor Xa, thereby disrupting the prothrombinase complex . This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), ultimately reducing the formation of fibrin clots .

Biochemical Pathways

The primary biochemical pathway affected by Rivaroxaban M6 is the coagulation cascade . By inhibiting Factor Xa, Rivaroxaban disrupts the cascade, specifically the conversion of prothrombin to thrombin, a critical step in clot formation . This action results in an overall anticoagulant effect, reducing the risk of thrombotic events .

Pharmacokinetics

Rivaroxaban M6 exhibits predictable pharmacokinetics . It is rapidly absorbed, reaching maximum plasma concentrations within 2-4 hours . The oral bioavailability of Rivaroxaban is high (80-100%) . Elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects . Rivaroxaban is a substrate of CYP3A4 and P-glycoprotein, and it has a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .

Result of Action

The primary result of Rivaroxaban’s action is a reduction in the risk of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery . It is also used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Action Environment

Rivaroxaban’s action, efficacy, and stability can be influenced by various environmental factors. These factors can affect the pharmacokinetics and pharmacodynamics of Rivaroxaban, potentially altering its anticoagulant effect .

Safety and Hazards

Rivaroxaban may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Zukünftige Richtungen

Rivaroxaban has been approved for use in several thromboembolic disorders, such as the prevention of stroke and systemic embolism in adults with non-valvular atrial fibrillation and the prevention of recurrent deep vein thrombosis and pulmonary embolism in adult patients . The extensive clinical-development programme, which will enroll over 65,000 patients, is reviewed and covers the four completed studies for VTE prevention after elective hip or knee replacement; the completed and ongoing VTE treatment studies; and the three ongoing studies for stroke prevention in patients with atrial fibrillation, prevention of recurrent events in acute coronary syndromes and VTE prevention in patients with an acute medical illness .

Eigenschaften

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYGJDDTGJVQSP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936232-22-3
Record name 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.